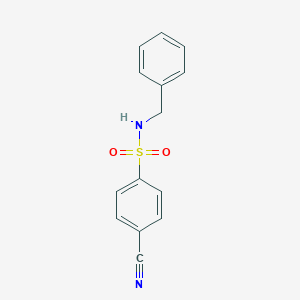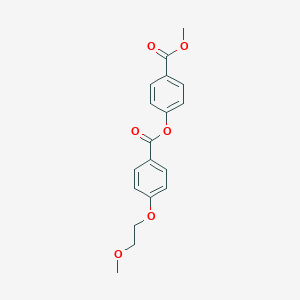
N-benzyl-4-cyanobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-cyanobenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It was first synthesized in the early 1960s and has since become a widely used antibiotic due to its effectiveness in treating a variety of bacterial infections.
作用機序
N-benzyl-4-cyanobenzenesulfonamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacterial growth is inhibited. N-benzyl-4-cyanobenzenesulfonamide specifically targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
N-benzyl-4-cyanobenzenesulfonamide has been found to have minimal toxicity in humans. However, it can cause adverse reactions in some individuals, including skin rashes, fever, and gastrointestinal disturbances. It is also known to have potential interactions with other medications, particularly those that affect the liver.
実験室実験の利点と制限
N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic in laboratory experiments due to its effectiveness against a wide range of bacterial infections. However, it does have limitations in terms of its specificity, as it can also inhibit the growth of beneficial bacteria. It is also important to note that the use of antibiotics in laboratory experiments can contribute to the development of antibiotic resistance.
将来の方向性
There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide. One area of research is the development of new antibiotics that are more specific and have fewer side effects. Another area of research is the study of the mechanisms of antibiotic resistance and the development of strategies to combat it. Additionally, there is a need for further research into the long-term effects of antibiotic use on human health and the environment.
Conclusion:
In conclusion, N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of bacterial infections. While it has minimal toxicity in humans, it can cause adverse reactions in some individuals and has limitations in terms of its specificity. There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide, including the development of new antibiotics and the study of antibiotic resistance.
合成法
The synthesis of N-benzyl-4-cyanobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-benzyl-4-aminobenzenesulfonamide, which is then oxidized with potassium permanganate to produce N-benzyl-4-cyanobenzenesulfonamide.
科学的研究の応用
N-benzyl-4-cyanobenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections. It is also commonly used in combination with other antibiotics to treat more severe infections.
特性
製品名 |
N-benzyl-4-cyanobenzenesulfonamide |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
N-benzyl-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
InChIキー |
BXPHUDHQIDMXCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)
![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)